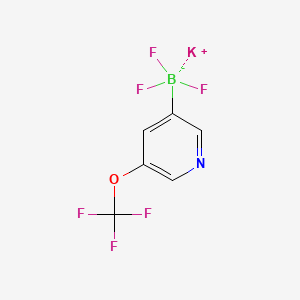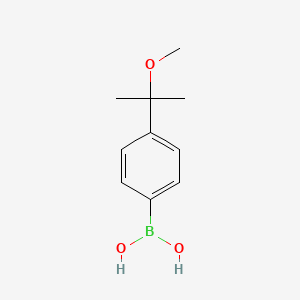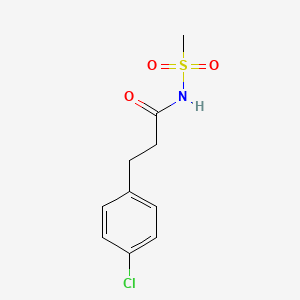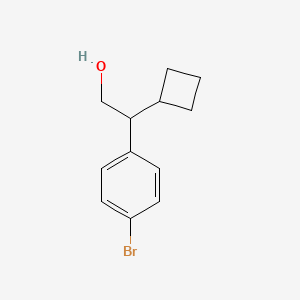![molecular formula C8H22ClNSi B13470839 Methyl[4-(trimethylsilyl)butyl]aminehydrochloride CAS No. 2913242-03-0](/img/structure/B13470839.png)
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride is an organic compound that features a trimethylsilyl group attached to a butyl chain, which is further connected to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[4-(trimethylsilyl)butyl]aminehydrochloride typically involves the reaction of 4-(trimethylsilyl)butylamine with methyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-(trimethylsilyl)butylamine} + \text{methyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens or other nucleophiles can be used to replace the trimethylsilyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Various substituted amines.
Oxidation: Oxidized derivatives of the amine group.
Reduction: Reduced forms of the amine group.
Hydrolysis: Amine and trimethylsilanol.
Applications De Recherche Scientifique
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl[4-(trimethylsilyl)butyl]aminehydrochloride involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the amine site. The compound can also participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.
Trimethylsilyl Ethanol: Utilized as a reagent in chemical reactions.
Trimethylsilyl Acetylene: Employed in the synthesis of complex organic molecules.
Uniqueness
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride is unique due to its specific structural arrangement, which combines the properties of a trimethylsilyl group with a butylamine chain
Propriétés
Numéro CAS |
2913242-03-0 |
|---|---|
Formule moléculaire |
C8H22ClNSi |
Poids moléculaire |
195.80 g/mol |
Nom IUPAC |
N-methyl-4-trimethylsilylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H21NSi.ClH/c1-9-7-5-6-8-10(2,3)4;/h9H,5-8H2,1-4H3;1H |
Clé InChI |
KPLOFSAKTUOUCR-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC[Si](C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



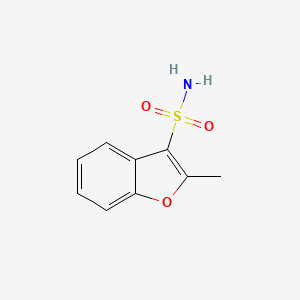
![Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)
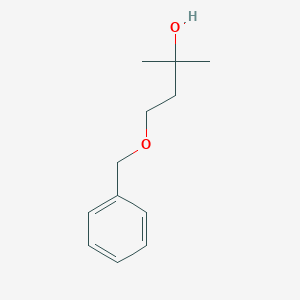
![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)
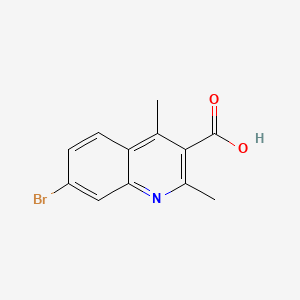

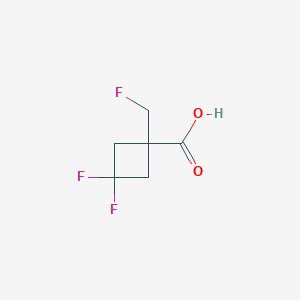

![2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)
